4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride
Description
4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride group at the 1-position and a 2-cyanopropan-2-yl group at the 4-position. The cyano group confers electron-withdrawing properties, while the branched propan-2-yl moiety introduces steric bulk. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals, agrochemicals, and functional materials. Its structural uniqueness lies in the combination of electronic and steric effects, which modulate reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
4-(2-cyanopropan-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c1-10(2,7-12)8-3-5-9(6-4-8)15(11,13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGSXSHFKAPNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of this compound with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride is in the synthesis of pharmaceutical compounds. Sulfonyl chlorides are known to act as versatile intermediates in the development of various drugs. They can participate in nucleophilic substitution reactions, facilitating the introduction of functional groups necessary for biological activity.
Case Study: Synthesis of Antiviral Agents
Research indicates that sulfonyl chlorides can be used to synthesize antiviral agents through reactions with amines or alcohols, leading to the formation of sulfonamides or sulfonate esters. For instance, the compound has been utilized in the synthesis of specific antiviral agents targeting viral replication pathways, showcasing its importance in medicinal chemistry .
Organic Synthesis
This compound serves as a key reagent in organic synthesis. Its reactivity allows it to be involved in various chemical transformations:
Reactions and Mechanisms
- Nucleophilic Substitution : The sulfonyl chloride group can be displaced by nucleophiles such as amines or alcohols, forming sulfonamides or sulfonate esters.
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Nucleophile Used | Product Type | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | Amine | Sulfonamide | 75 |
| Nucleophilic substitution | Alcohol | Sulfonate ester | 70 |
| Coupling reaction | Boronic acid | Biaryl compound | 65 |
Industrial Applications
In addition to its pharmaceutical applications, this compound has potential uses in industrial chemistry. Its ability to act as a coupling agent makes it suitable for producing polymers and other materials.
Case Study: Polymer Chemistry
The compound has been explored for use in polymerization processes where it can act as a cross-linking agent. This application is particularly relevant in the development of specialty polymers that require enhanced thermal and mechanical properties.
Environmental Considerations
While the applications of this compound are promising, it is essential to consider the environmental impact associated with its use. As a sulfonyl chloride, it can release hydrochloric acid upon hydrolysis, necessitating careful handling and disposal measures.
Mechanism of Action
The mechanism of action of 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic processes to modify molecules and create new compounds .
Comparison with Similar Compounds
Structural and Electronic Features
The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | CAS Number | Key Properties |
|---|---|---|---|---|
| 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride | 4-(2-cyanopropan-2-yl) | Not explicitly provided | Not provided | Combines electron-withdrawing (cyano) and steric hindrance (branched alkyl). Enhances electrophilicity at sulfonyl group. |
| Benzenesulfonyl chloride | None (parent compound) | 176.62 | 98-09-9 | Baseline reactivity; no electronic or steric modifications. |
| 4-Methylbenzene-1-sulfonyl chloride | 4-methyl | 190.65 | 98-59-9 | Electron-donating methyl group slightly deactivates sulfonyl chloride; minimal steric effects. |
| 4-tert-Butylbenzene-1-sulfonyl chloride | 4-tert-butyl | 232.75 | Not provided | Bulky tert-butyl group introduces steric hindrance, slowing nucleophilic attack. Moderately electron-donating. |
| 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | 4-trifluoromethyl | 228.57 | 175205-54-6 | Strong electron-withdrawing CF₃ group enhances reactivity toward nucleophiles. |
| 4-Chlorobenzene-1-sulfonyl chloride | 4-chloro | 211.06 | 98-60-2 | Electron-withdrawing Cl increases electrophilicity; moderate steric effects. |
| 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride | 4-(5-chloropentanamido) | 310.2 | 1909337-37-6 | Amide-linked chloropentyl chain adds hydrophobicity and functional versatility. |
Physicochemical and Application-Based Differences
- Lipophilicity : Trifluoromethyl and chloropentanamido groups enhance lipophilicity, making these derivatives suitable for drug penetration across biological membranes .
- Thermal Stability: Branched alkyl groups (e.g., tert-butyl, 2-cyanopropan-2-yl) may improve thermal stability due to reduced molecular mobility.
- Applications: Pharmaceuticals: 4-(5-Chloropentanamido) derivatives are used in neurological and metabolic drug intermediates . Agrochemicals: CF₃ and cyano-substituted variants contribute to pesticide development due to their resistance to metabolic degradation .
Key Research Findings
- Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates in nucleophilic substitutions, whereas electron-withdrawing groups (e.g., CF₃, CN) accelerate them .
- Yield Optimization : Substrates with moderate steric bulk and strong electron-withdrawing groups (e.g., 4-CF₃) achieve optimal balances between reactivity and synthetic yield (72–85%) .
- Functional Versatility : Amide-linked derivatives (e.g., 4-(5-chloropentanamido)) enable conjugation with biomolecules, expanding applications in targeted drug delivery .
Biological Activity
4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride, also known by its CAS number 1039715-62-2, is an important sulfonyl chloride compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with a sulfonyl chloride group and a cyanopropyl moiety. Its molecular formula is with a sulfonyl functional group that enhances its reactivity and potential biological activity.
Sulfonyl chlorides are known to react with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides or sulfonates. This reactivity is pivotal in drug design as it allows for the modification of biological targets such as enzymes and receptors.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A comparative study demonstrated that certain sulfonamide derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting enhanced potency against resistant strains .
Inhibition of Kinases
Inhibitors targeting specific kinases have gained attention for their role in cancer therapy. Research has shown that derivatives of sulfonyl chlorides can selectively inhibit kinases involved in tumorigenesis. For example, compounds derived from similar structures have been evaluated for their inhibitory effects on spleen tyrosine kinase (SYK) and calmodulin-dependent kinases (CaMKs), which are crucial in cellular signaling pathways related to cancer .
Study 1: Inhibitory Effects on SYK
A study focused on the synthesis of highly selective inhibitors for SYK demonstrated that modifications on the benzene ring significantly altered the compound's potency. The resulting compounds exhibited IC50 values in the low micromolar range, indicating their potential as therapeutic agents for autoimmune diseases and lymphomas .
Study 2: Antibacterial Evaluation
Another case study evaluated the antibacterial efficacy of a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated that some compounds had EC50 values as low as 25 µg/mL against Xanthomonas oryzae, outperforming established treatments .
Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | Target/Pathway | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Similar sulfonamide derivatives | Various bacterial strains | MIC < 50 µg/mL |
| Kinase Inhibition | Derivatives targeting SYK | Spleen tyrosine kinase | IC50 ~ 0.1 µM |
| Cancer Therapy | Compounds inhibiting CaMKs | Calmodulin-dependent pathways | IC50 ~ 0.5 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
